molecular formula C22H16ClN3O5S2 B11634267 3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid

Cat. No.: B11634267
M. Wt: 502.0 g/mol
InChI Key: ZAQYMXJNSPXURU-HNENSFHCSA-N
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Description

This compound is a thiazolidinone derivative featuring a 3-chloroanilino-substituted indolylidene core and a propanoic acid side chain. Its molecular formula is C₂₃H₁₈ClN₃O₅S₂ (inferred from structurally analogous compounds in and ). The Z-configuration at the 5-position of the thiazolidinone ring and the chloro substituent on the anilino group are critical for its stereoelectronic properties.

Properties

Molecular Formula

C22H16ClN3O5S2

Molecular Weight

502.0 g/mol

IUPAC Name

3-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C22H16ClN3O5S2/c23-12-4-3-5-13(10-12)24-16(27)11-26-15-7-2-1-6-14(15)18(20(26)30)19-21(31)25(22(32)33-19)9-8-17(28)29/h1-7,10H,8-9,11H2,(H,24,27)(H,28,29)/b19-18-

InChI Key

ZAQYMXJNSPXURU-HNENSFHCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts

Mechanism of Action

The mechanism of action of 3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name / ID Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₂₃H₁₈ClN₃O₅S₂ 3-Chloroanilino, indolylidene ~508.4 (calc.) Z-configuration; propanoic acid chain
Compound C₂₃H₁₉N₃O₅S₂ 2-Toluidino (methyl) 481.5 Methyl group reduces electronegativity; similar backbone
Compound C₁₄H₉ClN₂O₄S₂ 5-Chloroindolylidene 368.8 Simplified structure; lacks anilino side chain
Compound C₂₃H₁₆Cl₃N₃O₄S₂ 2,6-Dichlorobenzyl ~559.9 Enhanced hydrophobicity; multiple Cl substituents

Key Observations :

  • The propanoic acid chain common to all analogues facilitates solubility and may interact with basic residues in biological targets .

Physicochemical and Spectral Properties

  • IR Spectroscopy: The target compound likely exhibits stretches at ~1700 cm⁻¹ (C=O of thiazolidinone and indole), ~1250 cm⁻¹ (C=S), and ~3400 cm⁻¹ (O-H of propanoic acid), consistent with ’s FTIR data for analogous thiazolidinones .
  • NMR Shifts: The 3-chloroanilino group would deshield nearby protons, leading to distinct aromatic signals (e.g., δ 7.2–7.5 ppm for ortho/para protons) compared to methyl-substituted analogues (δ 6.9–7.1 ppm) .

Pharmacokinetic and ADMET Properties

  • Similarity Indexing : Using Tanimoto coefficients (), the target compound shares >70% structural similarity with and compounds, predicting comparable oral bioavailability .

Biological Activity

The compound 3-((5Z)-5-{1-[2-(3-Chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid (C22H20ClN3O4S) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiazolidine Core : Contributes to the biological activity through various interactions.
  • Indole Moiety : Known for its role in numerous pharmacological activities.

The molecular weight of the compound is approximately 445.93 g/mol , and it contains functional groups that suggest reactivity in biological systems, including potential for hydrolysis and substitution reactions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study on related thiazolidinone derivatives demonstrated that compounds with similar structures showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. Notably:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 37.9–113.8 μM for some derivatives, indicating strong antibacterial properties .
  • The compound was more effective against resistant strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μM)Bacterial StrainActivity Level
Compound 5d37.9–113.8S. aureusHigh
Compound 5g248–372MRSAHigher than ampicillin
Compound 5k43–172E. coliModerate

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity exceeding that of standard antifungal agents like bifonazole and ketoconazole. The best activity was observed against Trichoderma viride, with MIC values indicating effective inhibition .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions requiring precise control over conditions to optimize yield and purity. Key steps include:

  • Formation of Thiazolidinone Core : Reaction of appropriate hydrazides with thioacids.
  • Indole Attachment : Incorporation of the indole moiety through condensation reactions.

These synthetic methods are crucial for developing derivatives with enhanced biological activity .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds within the same chemical class:

  • A comparative study highlighted that compounds containing indole and thiazolidine cores exhibited superior antimicrobial activities compared to traditional antibiotics.
  • Computational docking studies suggested that the mechanism of action may involve inhibition of bacterial enzymes such as Mur B, which is critical for bacterial cell wall synthesis .

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